

Technical Guide: Structural Elucidation of 5-chloro-2-morpholino-aniline

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Compound of Interest

Compound Name: 5-Chloro-2-morpholin-4-yl-phenylamine

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This document provides a comprehensive technical overview of the analytical methods used to characterize and confirm the structure of 5-chloro-2-morpholino-aniline. It includes detailed spectroscopic data, experimental protocols, and workflow visualizations to support research and development activities.

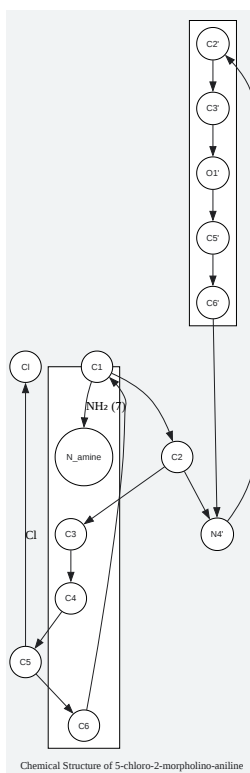
Compound Overview

5-chloro-2-morpholino-aniline is an aniline derivative characterized by a chlorine atom at the 5-position and a morpholine ring at the 2-position of the benzene ring. Its structural features make it a potential building block in medicinal chemistry and materials science. Accurate structural confirmation is critical for its application in synthesis and biological screening.

Chemical Structure

The structural formula of 5-chloro-2-morpholino-aniline is $C_{10}H_{13}ClN_2O$, with a molecular weight of 212.67 g/mol ^[1] The molecule consists of a central chloro-substituted aniline core with a morpholine substituent attached via a nitrogen-carbon bond.

Below is a diagram illustrating the chemical structure and atom numbering scheme used for spectral assignments.



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Caption: Structure of 5-chloro-2-morpholino-aniline.

Spectroscopic Data for Structural Elucidation

The structure of 5-chloro-2-morpholino-aniline is confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct spectral data for this specific compound is not widely published, data from closely related analogs and predictive models allow for a confident assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for determining the carbon-hydrogen framework of a molecule.^[2]

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The expected signals for 5-chloro-2-morpholino-aniline are detailed below.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Morpholine H (C2', C6')	~2.9 - 3.1	Triplet (t)	~4-5	4H
Morpholine H (C3', C5')	~3.8 - 3.9	Triplet (t)	~4-5	4H
Amine (-NH ₂)	~4.0 - 4.5	Broad Singlet (br s)	-	2H
Aromatic H (H-6)	~6.7 - 6.8	Doublet (d)	~8-9	1H
Aromatic H (H-4)	~6.8 - 6.9	Doublet of Doublets (dd)	~8-9, ~2-3	1H
Aromatic H (H-3)	~7.0 - 7.1	Doublet (d)	~2-3	1H

¹³C NMR Spectroscopy: The carbon NMR spectrum identifies the number and type of carbon environments in the molecule.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Morpholine C (C2', C6')	~50 - 52
Morpholine C (C3', C5')	~66 - 68
Aromatic C (C-3)	~115 - 117
Aromatic C (C-5)	~118 - 120
Aromatic C (C-6)	~120 - 122
Aromatic C (C-4)	~125 - 127
Aromatic C (C-1)	~135 - 137
Aromatic C (C-2)	~145 - 147

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.^[2]

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)
N-H (Amine)	Symmetric & Asymmetric Stretch	3300 - 3500 (two bands)
C-H (Aromatic)	Stretch	3000 - 3100
C-H (Aliphatic)	Stretch	2850 - 2960
C=C (Aromatic)	Stretch	1500 - 1600
N-H (Amine)	Bend	1580 - 1650
C-N (Aromatic Amine)	Stretch	1250 - 1360
C-O-C (Ether)	Asymmetric Stretch	1200 - 1270
C-Cl (Aryl Halide)	Stretch	1000 - 1100

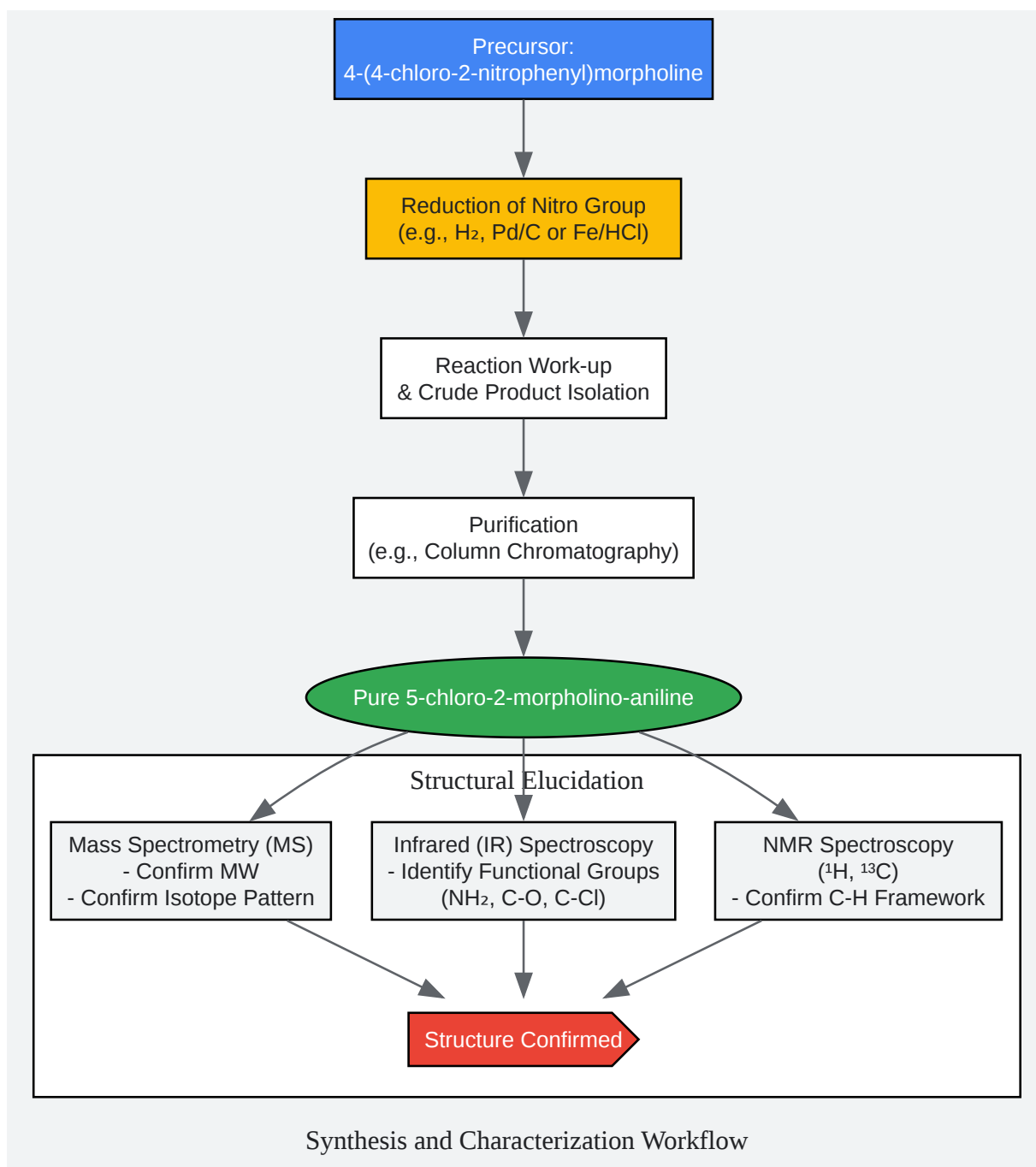
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition.^[2]

Parameter	Value
Ionization Mode	Electrospray (ESI) or Electron Impact (EI)
Molecular Ion [M] ⁺ (m/z)	212 (for ³⁵ Cl), 214 (for ³⁷ Cl)
Isotope Ratio [M] ⁺ : [M+2] ⁺	Approximately 3:1
Key Fragments (m/z)	Loss of morpholine, loss of chlorine

Synthesis and Characterization Workflow

The synthesis of 5-chloro-2-morpholino-aniline typically involves the reduction of a nitroaromatic precursor, 4-(4-chloro-2-nitrophenyl)morpholine.^[3] The subsequent structural elucidation follows a logical workflow to ensure purity and confirm identity.



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Caption: Workflow for synthesis and structural analysis.

Experimental Protocols

The following are generalized protocols for the synthesis and analysis of 5-chloro-2-morpholino-aniline.

Synthesis: Reduction of 4-(4-chloro-2-nitrophenyl)morpholine

This protocol is adapted from general methods for the reduction of nitroarenes.

- **Setup:** In a round-bottom flask, dissolve the starting material, 4-(4-chloro-2-nitrophenyl)morpholine, in a suitable solvent such as ethanol or ethyl acetate.
- **Catalyst Addition:** Add a catalytic amount of palladium on carbon (10% Pd/C).
- **Reaction:** Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and maintain a positive pressure (or use a hydrogen-filled balloon). Stir the reaction vigorously at room temperature.
- **Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
- **Filtration:** Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
- **Purification:** Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 5-chloro-2-morpholino-aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in an NMR tube.[2]
- **^1H NMR Acquisition:** Acquire the proton spectrum on a 400 MHz or higher spectrometer. Reference the spectrum to the residual solvent peak (CDCl_3 at 7.26 ppm).[2]
- **^{13}C NMR Acquisition:** Acquire the carbon spectrum using a standard proton-decoupled pulse sequence. A greater number of scans will be required compared to the ^1H NMR experiment

to achieve an adequate signal-to-noise ratio.[2]

Infrared (IR) Spectroscopy

- **Sample Preparation:** Place a small amount of the neat sample (if liquid) or a KBr pellet preparation (if solid) onto the crystal of an ATR-FTIR spectrometer.
- **Data Acquisition:** Record the spectrum over a range of 4000-400 cm^{-1} . A background scan should be run prior to the sample scan.[2] The final spectrum is typically presented as transmittance versus wavenumber.

Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.
- **Data Acquisition:** Infuse the sample solution into the mass spectrometer using an ESI source. Acquire the spectrum in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

Disclaimer: This document is intended for informational purposes for trained professionals. All laboratory work should be conducted with appropriate safety precautions.

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